3-Hydroxystanozolol glucuronide
Overview
Description
3-Hydroxystanozolol glucuronide: , also known as this compound, is a chemical compound with the molecular formula C27H40N2O8 and a molecular weight of 520.62 g/mol . This compound is a glucuronidated analogue of 3-Hydroxy Stanozolol, which is a metabolite of Stanozolol, a synthetic anabolic steroid . This compound is extensively used in scientific research due to its unique properties, enabling applications in various fields, including medicine, nanotechnology, and renewable energy.
Preparation Methods
The preparation of 3-Hydroxystanozolol glucuronide involves several synthetic routes and reaction conditions. The synthesis typically starts with the precursor 3-Hydroxy Stanozolol, which undergoes glucuronidation to form the final product. The reaction conditions for glucuronidation often involve the use of glucuronic acid derivatives and catalysts to facilitate the conjugation process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-Hydroxystanozolol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Hydroxystanozolol glucuronide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxystanozolol glucuronide involves its interaction with specific molecular targets and pathways. As a glucuronidated analogue, it is likely to undergo metabolic processes that involve conjugation and subsequent excretion from the body. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors that play a role in its metabolism and biological effects .
Comparison with Similar Compounds
3-Hydroxystanozolol glucuronide can be compared with other similar compounds, such as:
3-Hydroxy Stanozolol: The parent compound of this compound, which lacks the glucuronide moiety.
Stanozolol: A synthetic anabolic steroid from which 3-Hydroxy Stanozolol is derived.
Other glucuronidated steroids: Compounds that undergo similar metabolic processes and have comparable properties.
This compound is unique due to its specific glucuronidation, which affects its solubility, stability, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-5-yl]oxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O8/c1-25-11-14-17(28-29-22(14)37-24-20(32)18(30)19(31)21(36-24)23(33)34)10-12(25)4-5-13-15(25)6-8-26(2)16(13)7-9-27(26,3)35/h12-13,15-16,18-21,24,30-32,35H,4-11H2,1-3H3,(H,28,29)(H,33,34)/t12-,13+,15-,16-,18-,19-,20+,21-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNGATFAUPNAHP-XUSLDBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5OC6C(C(C(C(O6)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361432-41-9 | |
Record name | 3-Hydroxystanozolol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361432419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXYSTANOZOLOL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4DW8CY3YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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